molecular formula C21H16I2N4O B12046640 3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(2-pyridinylmethylene)propanohydrazide

3-(3,6-Diiodo-9H-carbazol-9-YL)-N'-(2-pyridinylmethylene)propanohydrazide

Cat. No.: B12046640
M. Wt: 594.2 g/mol
InChI Key: AWFWAIFZVBFOBB-DHRITJCHSA-N
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Description

3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(2-pyridinylmethylene)propanohydrazide is a synthetic organic compound that features a carbazole core substituted with diiodo groups and a hydrazide linkage to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(2-pyridinylmethylene)propanohydrazide typically involves the following steps:

    Synthesis of 3,6-Diiodo-9H-carbazole: This can be achieved by iodination of carbazole using iodine and an oxidizing agent such as potassium iodate in an acidic medium.

    Formation of the Hydrazide Linkage: The 3,6-diiodo-9H-carbazole is then reacted with a suitable hydrazine derivative to form the hydrazide linkage.

    Condensation with Pyridine Aldehyde: The final step involves the condensation of the hydrazide with 2-pyridinecarboxaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole core or the hydrazide linkage.

    Reduction: Reduction reactions could target the pyridine moiety or the hydrazide linkage.

    Substitution: Halogen substitution reactions could occur at the diiodo groups on the carbazole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and various peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

    Substitution: Nucleophilic substitution reactions could involve reagents like sodium azide or thiolates.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carbazole-quinone derivative, while reduction could produce a dihydropyridine derivative.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(2-pyridinylmethylene)propanohydrazide can be used as a building block for the synthesis of more complex molecules, particularly those with potential electronic or photonic applications.

Biology

In biological research, this compound could be investigated for its potential as a fluorescent probe or as a precursor to biologically active molecules.

Medicine

In medicinal chemistry, the compound might be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where carbazole derivatives have shown efficacy, such as cancer or neurological disorders.

Industry

In industry, the compound could find applications in the development of organic semiconductors, light-emitting diodes (LEDs), and other electronic devices.

Mechanism of Action

The mechanism of action of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(2-pyridinylmethylene)propanohydrazide would depend on its specific application. For example, as a fluorescent probe, it might interact with specific biomolecules to produce a detectable signal. As a therapeutic agent, it might target specific enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    3,6-Diiodo-9H-carbazole: A simpler derivative without the hydrazide and pyridine moieties.

    N-(2-pyridinylmethylene)propanohydrazide: A compound lacking the carbazole core.

    Carbazole derivatives: Other carbazole-based compounds with different substituents.

Uniqueness

The uniqueness of 3-(3,6-Diiodo-9H-carbazol-9-YL)-N’-(2-pyridinylmethylene)propanohydrazide lies in its combination of a carbazole core with diiodo substitution and a hydrazide linkage to a pyridine moiety. This unique structure may confer specific electronic, photonic, or biological properties that are not present in simpler or structurally different compounds.

Properties

Molecular Formula

C21H16I2N4O

Molecular Weight

594.2 g/mol

IUPAC Name

3-(3,6-diiodocarbazol-9-yl)-N-[(E)-pyridin-2-ylmethylideneamino]propanamide

InChI

InChI=1S/C21H16I2N4O/c22-14-4-6-19-17(11-14)18-12-15(23)5-7-20(18)27(19)10-8-21(28)26-25-13-16-3-1-2-9-24-16/h1-7,9,11-13H,8,10H2,(H,26,28)/b25-13+

InChI Key

AWFWAIFZVBFOBB-DHRITJCHSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I

Origin of Product

United States

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